molecular formula C21H23N3O3S B2890797 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE CAS No. 854479-35-9

1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE

Cat. No.: B2890797
CAS No.: 854479-35-9
M. Wt: 397.49
InChI Key: HXZBHGOMWDDVJX-UHFFFAOYSA-N
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Description

1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE is a complex organic compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the methylbenzenesulfonyl group: This step often involves sulfonylation reactions using reagents like methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: The piperidine ring and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or the piperidine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE would depend on its specific interactions with biological targets. This could involve binding to specific receptors or enzymes, modulating signaling pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLBENZENESULFONYL)-4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE: Similar structure with a different substitution pattern on the aromatic ring.

    1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]PIPERIDINE: Replacement of the oxadiazole ring with a thiadiazole ring.

Uniqueness

The uniqueness of 1-(4-METHYLBENZENESULFONYL)-4-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3-methylphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-6-8-19(9-7-15)28(25,26)24-12-10-17(11-13-24)21-22-20(23-27-21)18-5-3-4-16(2)14-18/h3-9,14,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZBHGOMWDDVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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